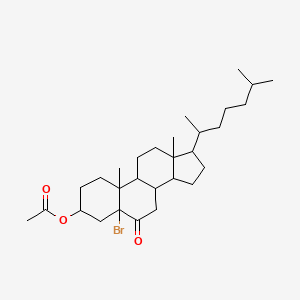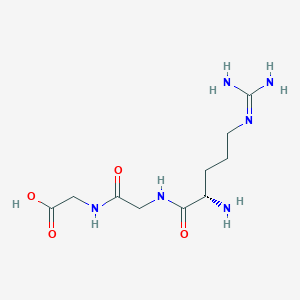
Arg-Gly-Gly
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arg-Gly-Gly, also known as Arginylglycylglycine, is a tripeptide composed of the amino acids arginine, glycine, and glycine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including cell signaling, immune responses, and enzyme activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, usually a resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Subsequent amino acids (glycine and arginine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Arg-Gly-Gly can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the arginine residue, leading to the formation of oxo-arginine derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in a modified peptide.
Substitution: Substitution reactions can occur at the amino groups, where functional groups can be introduced to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled pH conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of oxo-arginine, while substitution reactions can introduce various functional groups, altering the peptide’s biological activity.
Applications De Recherche Scientifique
Arg-Gly-Gly has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for the development of new synthetic methodologies.
Biology: Plays a role in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in wound healing.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays
Mécanisme D'action
The mechanism of action of Arg-Gly-Gly involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can form hydrogen bonds and ionic interactions with target proteins, influencing their activity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations necessary for binding to different targets. These interactions can modulate signaling pathways and cellular processes, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arg-Gly-Asp: Another tripeptide with similar properties but includes aspartic acid instead of glycine. It is known for its role in cell adhesion and signaling.
Gly-Gly-Gly: A tripeptide composed entirely of glycine residues, used as a model compound in peptide studies.
Gly-Arg-Gly-Asp-Ser: A pentapeptide with additional residues, known for its role in integrin binding and cell adhesion
Uniqueness
Arg-Gly-Gly is unique due to its specific sequence and the presence of arginine, which imparts distinct chemical and biological properties. The flexibility provided by the glycine residues allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
23576-41-2 |
|---|---|
Formule moléculaire |
C10H20N6O4 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H20N6O4/c11-6(2-1-3-14-10(12)13)9(20)16-4-7(17)15-5-8(18)19/h6H,1-5,11H2,(H,15,17)(H,16,20)(H,18,19)(H4,12,13,14)/t6-/m0/s1 |
Clé InChI |
CYXCAHZVPFREJD-LURJTMIESA-N |
SMILES isomérique |
C(C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


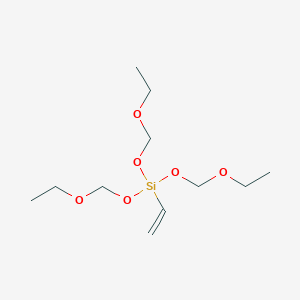
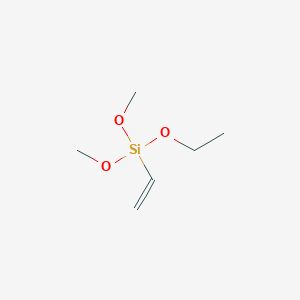


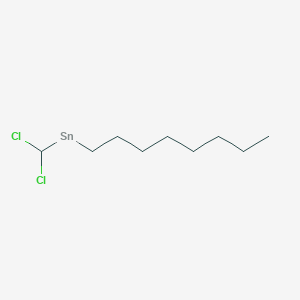
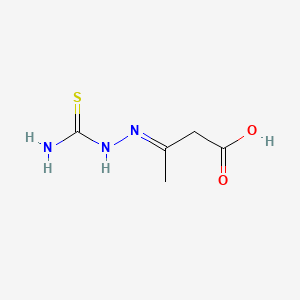
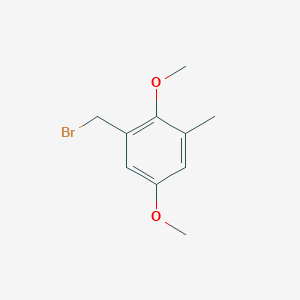
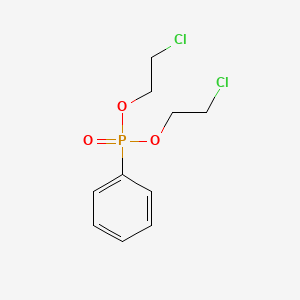
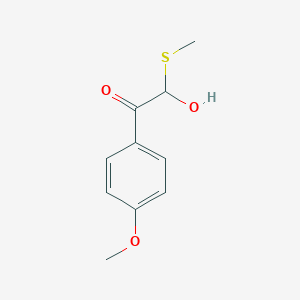
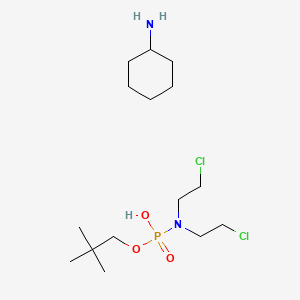
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
